[4-(phosphonomethyl)phenyl]methylphosphonic Acid
Overview
Description
[4-(phosphonomethyl)phenyl]methylphosphonic Acid is a useful research compound. Its molecular formula is C8H12O6P2 and its molecular weight is 266.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that phosphonates, a class of compounds to which p-xylylenediphosphonic acid belongs, often mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with a phosphonate, the phosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption .
Biochemical Pathways
Phosphorus, an essential component of p-xylylenediphosphonic acid, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, membrane function, and the regulation of enzyme activity and signal transduction pathways . It is known to play a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in ATP synthesis, NADPH production, and its presence in several key enzymes .
Pharmacokinetics
Understanding the adme properties of a drug molecule is crucial for predicting its bioavailability and therapeutic efficacy .
Result of Action
Phosphatidic acid, a related compound, has important roles in cell signaling and metabolic regulation in all organisms . It also has a role as a pH biosensor, coupling changes in pH to intracellular signaling pathways .
Action Environment
The action, efficacy, and stability of p-xylylenediphosphonic acid can be influenced by various environmental factors. For instance, the pH of the solution can affect the dissociation of the acid, which in turn can influence its interaction with its targets .
Biochemical Analysis
Biochemical Properties
[4-(Phosphonomethyl)phenyl]methylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s phosphonic acid groups can form strong bonds with metal ions, which are often cofactors in enzymatic reactions. This interaction can lead to the inhibition or activation of specific enzymes, depending on the context. For example, this compound has been shown to inhibit certain metalloproteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compoundFor instance, this compound has been observed to modulate the activity of kinases involved in signal transduction pathways, leading to altered phosphorylation states of key signaling proteins . Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s phosphonic acid groups can chelate metal ions, which are essential cofactors for many enzymes. This chelation can lead to enzyme inhibition or activation, depending on the specific enzyme and context. For example, this compound can inhibit metalloproteases by binding to their active sites and preventing substrate access . Additionally, the compound can interact with transcription factors or other regulatory proteins, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, although the specific effects may diminish as the compound degrades . In vitro and in vivo studies have demonstrated that this compound can have lasting impacts on cellular processes, even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can be metabolized by specific phosphatases, which cleave the phosphonic acid groups and produce metabolites that are further processed by other enzymes . These metabolic pathways can influence the compound’s overall bioavailability and effectiveness, as well as its potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells by specific membrane transporters, where it can then interact with intracellular targets . Additionally, binding proteins can sequester the compound in certain cellular regions, influencing its overall distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, this compound may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The specific localization of the compound can have significant implications for its overall activity and function within the cell .
Properties
IUPAC Name |
[4-(phosphonomethyl)phenyl]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURHBENZJDSCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276444 | |
Record name | [4-(phosphonomethyl)phenyl]methylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-06-9 | |
Record name | [4-(phosphonomethyl)phenyl]methylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Xylylenediphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does p-xylylenediphosphonic acid interact with metal ions to form different structures?
A1: p-xylylenediphosphonic acid possesses two phosphonic acid groups capable of coordinating to metal ions. The specific way it interacts (monodentate, bidentate, or bridging) depends on factors like the metal ion's nature, pH, and presence of other ligands. For instance, research shows it forms a 3D open framework with Cu(II) ions under hydrothermal conditions [], while it creates a 2D layered structure with Co(II) ions []. This versatility in coordination modes makes it valuable in designing MOFs with tailored properties.
Q2: Can you provide examples of how p-xylylenediphosphonic acid influences the dimensionality of the resulting metal-organic structures?
A2: Research demonstrates the significant impact of p-xylylenediphosphonic acid on the dimensionality of metal-organic structures:
- 3D Structures: Reacting it with Cu(II) under hydrothermal conditions yields a 3D open framework structure []. Similarly, reacting it with Co(II) results in a 3D compound with a layered and pillared structure [].
- 2D Structures: When reacted with Mn(II), a 2D layered compound is formed []. Introducing 4,4′-bipyridine as a co-ligand in reactions with Cu(II) and p-xylylenediphosphonic acid also leads to the assembly of 2D structures [].
- 0D Structures: Studies show that reacting p-xylylenediphosphonic acid with Cu(II) in the presence of either 2,2'-bipyridine or 1,10-phenanthroline results in the formation of 0D structures, specifically bimetallic rings in the case of 2,2'-bipyridine [].
Q3: What is the role of π–π stacking interactions in the formation of these metal-organic structures?
A3: The presence of the aromatic ring in p-xylylenediphosphonic acid introduces the possibility of π–π stacking interactions, which can influence the packing of the resulting structures. Research suggests that incorporating 4,4′-bipyridine, another molecule capable of π–π stacking, alongside p-xylylenediphosphonic acid, significantly impacts the assembly and dimensionality of the resulting copper phosphonate coordination polymers []. This highlights the importance of considering non-covalent interactions, such as π–π stacking, in addition to metal-ligand coordination, when designing and predicting the structures of MOFs.
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